REACTION_CXSMILES
|
O.O.O.O.O.O.O.O.O=[C:10]1[C:15](=O)[C:14](=O)[C:13](=O)[C:12](=O)[C:11]1=O.[NH2:21][C:22]1[C:23]2[C:28]([C:29]3[CH:30]=[CH:31][CH:32]=[CH:33][C:34]=3[C:35]=1[NH2:36])=[CH:27][CH:26]=[CH:25][CH:24]=2>C(O)(=O)C.C(O)C>[CH:10]1[C:15]2[C:25]3[C:24](=[N:21][C:22]4[C:23]5[C:28]([C:29]6[C:34]([C:35]=4[N:36]=3)=[CH:33][CH:32]=[CH:31][CH:30]=6)=[CH:27][CH:26]=[CH:25][CH:24]=5)[C:23]3[C:22](=[CH:35][CH:34]=[CH:29][CH:28]=3)[C:14]=2[CH:13]=[CH:12][CH:11]=1 |f:0.1.2.3.4.5.6.7.8,10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O=C1C(C(C(C(C1=O)=O)=O)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C2=CC=CC=C2C=2C=CC=CC2C1N
|
Name
|
acetic acid ethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O.C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In the course of the synthesis of hexaazatristriphenylene HATT (
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C3=NC=4C5=CC=CC=C5C5=CC=CC=C5C4N=C3C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |